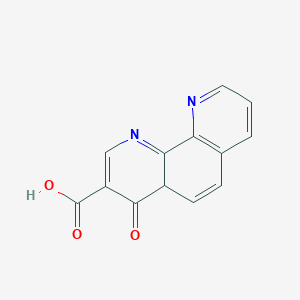
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is a labelled glucuronide conjugate of the phthalate ester metabolite Monomethyl Phthalate. This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide typically involves the conjugation of Monomethyl Phthalate with a glucuronide moiety. The reaction conditions often require the use of protective groups to ensure the selective reaction of functional groups. For instance, benzyl groups are commonly used as protective groups for hydroxyl functionalities .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include multiple purification steps such as crystallization, chromatography, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of phthalate metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of phthalates in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and excretion of phthalate metabolites in the body.
Mécanisme D'action
The mechanism of action of Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide involves its metabolism and conjugation in the liver. The compound is metabolized by enzymes such as UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the phthalate metabolite. This process enhances the solubility and excretion of the compound from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl Phthalate: The parent compound without the deuterium labelling and glucuronide conjugation.
Monomethyl Phthalate O-b-D-Glucuronide: Similar compound without the deuterium labelling.
Monomethyl Phthalate-d4: The deuterium-labelled parent compound without the glucuronide conjugation.
Uniqueness
Monomethyl Phthalate-d4 O-Benzyl O-b-D-Glucuronide is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. The presence of the glucuronide moiety also enhances its solubility and excretion, making it a valuable tool in pharmacokinetic and toxicological research .
Propriétés
Formule moléculaire |
C22H22O10 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
1-O-methyl 2-O-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-phenylmethoxycarbonyloxan-2-yl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H22O10/c1-29-19(26)13-9-5-6-10-14(13)20(27)32-22-17(25)15(23)16(24)18(31-22)21(28)30-11-12-7-3-2-4-8-12/h2-10,15-18,22-25H,11H2,1H3/t15-,16-,17+,18-,22-/m0/s1/i5D,6D,9D,10D |
Clé InChI |
JIRHDNWUYGDKRM-DTUOSVJPSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC3=CC=CC=C3)O)O)O)[2H])[2H] |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)OCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




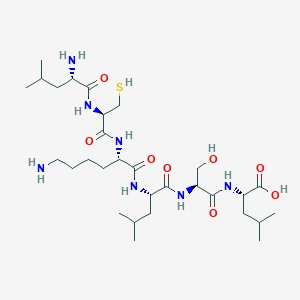


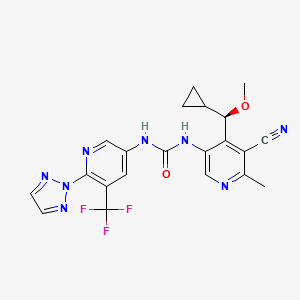
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
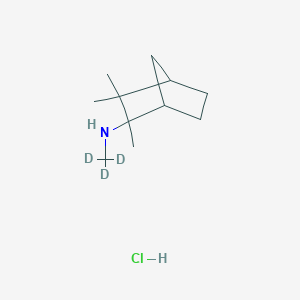
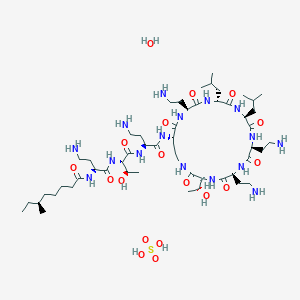
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)
